2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-methylphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance in targeting kinases, enzymes, and other therapeutic targets. Its structure features a cyclopropyl group at position 6, a phenyl group at position 1, and an acetamide moiety substituted with a 3-methylphenyl group. The cyclopropyl substituent likely enhances metabolic stability compared to bulkier alkyl groups, while the 3-methylphenyl acetamide tail may influence solubility and target-binding specificity.
Properties
IUPAC Name |
2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-6-5-7-17(12-15)25-20(29)14-27-21(16-10-11-16)26-22-19(23(27)30)13-24-28(22)18-8-3-2-4-9-18/h2-9,12-13,16H,10-11,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWTBSXEQHMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. One common approach is to start with a suitable pyrazole derivative, which undergoes cyclization with a phenyl-substituted compound under acidic or basic conditions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{2{Biological activities of a newly synthesized pyrazoline derivative 4-(3 ](https://linkspringercom/article/101007/s11626-020-00541-7){{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Biological activities of a newly synthesized pyrazoline derivative 4-(3 ...](https://link.springer.com/article/10.1007/s11626-020-00541-7).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core contains electron-deficient positions susceptible to nucleophilic substitution. For example:
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Chlorination : Reaction with POCl₃ or thionyl chloride (SOCl₂) converts the 4-oxo group to a chloro substituent, forming a reactive intermediate for further derivatization.
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Amination : Primary or secondary amines can displace chloride or other leaving groups at the C4 position under reflux conditions.
Table 1: Substitution Reactions
| Position | Reagent | Product | Conditions | Yield | Ref. |
|---|---|---|---|---|---|
| C4 | POCl₃ | 4-chloro derivative | Reflux, 6–8 h | 75–85% | |
| C4 | Benzylamine | 4-benzylamino derivative | DMF, 80°C, 12 h | 65% |
Oxidation Reactions
The cyclopropyl group and acetamide side chain exhibit stability under mild oxidative conditions, but stronger oxidants can modify the core:
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Cyclopropane Ring Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the cyclopropane to a 1,2-diol under anhydrous conditions.
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Ketone Formation : The 4-oxo group remains intact under most conditions but can be further oxidized to carboxylic acid derivatives using KMnO₄ in acidic media.
Mechanistic Insight :
Oxidation of the cyclopropane ring proceeds via a radical intermediate, confirmed by ESR studies in related systems.
Reduction Reactions
Selective reduction of the pyrazolo[3,4-d]pyrimidine core is achievable:
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Catalytic Hydrogenation : Pd/C or Raney Ni reduces the pyrimidine ring’s double bonds, yielding tetrahydropyrimidine derivatives.
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Sodium Borohydride (NaBH₄) : Reduces ketones in the acetamide side chain to alcohols, preserving the aromatic core.
Table 2: Reduction Conditions
| Target | Reagent | Product | Selectivity | Ref. |
|---|---|---|---|---|
| Pyrimidine ring | H₂/Pd/C | Dihydro derivative | High (C5–C6 bond) | |
| Acetamide ketone | NaBH₄ | Alcohol derivative | Moderate |
Functionalization of the Acetamide Side Chain
The N-(3-methylphenyl)acetamide group undergoes:
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding a carboxylic acid and 3-methylaniline.
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Alkylation : The acetamide nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of NaH.
Key Reaction Pathway :
Cycloaddition and Cross-Coupling
The aromatic system participates in:
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Suzuki Coupling : Bromination at C6 enables palladium-catalyzed coupling with aryl boronic acids.
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Diels-Alder Reactions : Electron-deficient pyrimidine rings act as dienophiles with conjugated dienes.
Biological Activity and Reaction Relevance
While direct pharmacological data for this compound is limited, structural analogs inhibit enzymes like dihydrofolate reductase (DHFR) . Modifications at the C4 and C6 positions (via substitution or oxidation) enhance target binding affinity, as demonstrated in pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-methylphenyl)acetamide exhibit significant antibacterial properties. The structural features of these compounds allow them to interact effectively with bacterial enzymes and disrupt their metabolic processes. For instance, studies have demonstrated that certain derivatives show potent activity against ESKAPE pathogens, which are known for their resistance to antibiotics. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anti-inflammatory effects. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to tumor necrosis factor (TNF) and interleukins .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. The unique structural attributes of this compound may enhance its efficacy against various cancer cell lines. Investigations into its effects on cell cycle regulation and apoptosis pathways are ongoing .
Case Study 1: Antibacterial Evaluation
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antibacterial activity against common pathogens. The results indicated that compounds with cyclopropyl substituents exhibited enhanced activity against Gram-positive bacteria compared to their analogs without this moiety. The study utilized both disk diffusion and MIC assays to assess the antibacterial efficacy of these compounds .
Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro studies were conducted to explore the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidines on macrophage cells. The results showed a significant reduction in the production of TNF-alpha and interleukin-6 upon treatment with these compounds. This suggests that they could be developed as therapeutic agents for inflammatory diseases due to their ability to modulate immune responses effectively .
Case Study 3: Anticancer Activity Assessment
A recent investigation focused on the anticancer properties of a specific pyrazolo[3,4-d]pyrimidine derivative against breast cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through the activation of caspase pathways. Further analysis indicated that it inhibited key signaling pathways involved in cancer cell proliferation, suggesting a promising avenue for cancer therapy development .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The target compound lacks fluorinated groups (common in patent examples from ), which may reduce its lipophilicity compared to fluoro-substituted analogs.
- Core Modifications : Unlike the pyrazole-4-carboxamide derivatives in , the target compound retains the pyrazolo[3,4-d]pyrimidine core, which is associated with higher conformational rigidity and improved kinase affinity .
Physicochemical and Pharmacokinetic Properties
Critical Analysis :
- The cyclopropyl group in the target compound may improve metabolic stability over tert-butyl or isopropyl groups seen in other analogs.
- The absence of fluorine atoms (cf. compounds) could reduce off-target binding but may also lower membrane permeability .
Biological Activity
The compound 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-methylphenyl)acetamide (referred to as CP-Pyrazolo) is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
CP-Pyrazolo features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidin core.
- A cyclopropyl substituent at the 6-position.
- An acetanilide moiety at the nitrogen atom.
This unique arrangement contributes to its interaction with various biological targets.
The biological activity of CP-Pyrazolo is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Kinase Inhibition : CP-Pyrazolo may act as an inhibitor of several kinases involved in cell signaling pathways. Its structural similarity to ATP allows it to mimic ATP binding, thus potentially blocking kinase activity which is crucial in cancer and other diseases .
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic processes, affecting pathways such as apoptosis and proliferation .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of CP-Pyrazolo. It has been shown to inhibit the proliferation of various cancer cell lines through:
- Induction of apoptosis.
- Inhibition of cell cycle progression.
A notable study demonstrated that CP-Pyrazolo exhibited significant cytotoxicity against breast cancer cells (MCF-7) at low micromolar concentrations .
Antimicrobial Activity
CP-Pyrazolo has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Case Studies
- Breast Cancer Study : In vitro assays revealed that treatment with CP-Pyrazolo resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The compound triggered apoptotic pathways as evidenced by increased caspase activity and PARP cleavage .
- Antimicrobial Efficacy : A recent study tested CP-Pyrazolo against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the biological activity of CP-Pyrazolo, it is useful to compare it with structurally similar compounds:
Q & A
Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The compound is typically synthesized via cyclocondensation reactions between pyrazolo[3,4-d]pyrimidinone precursors and substituted α-chloroacetamides. Key steps include:
- Reagent selection : Use of N-(3-methylphenyl)acetamide derivatives for coupling with the pyrazolo-pyrimidinone core .
- Reaction conditions : Reflux in aprotic solvents (e.g., DMF or acetonitrile) under nitrogen to prevent oxidation. Temperature control (±2°C) is critical to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopropyl, phenyl, and acetamide groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₂₂H₂₃N₅O₂ requires m/z = 413.1854) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm); target purity ≥95% .
Q. What preliminary biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or phosphodiesterases due to structural similarity to pyrazolo-pyrimidine inhibitors (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproduct formation?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like solvent polarity, catalyst loading (e.g., K₂CO₃), and reaction time .
- Flow chemistry : Continuous-flow reactors improve mixing efficiency and thermal control, reducing side products (e.g., dimerization) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How should researchers address contradictions in biological activity data across assays?
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Compound stability : Test degradation under assay conditions (e.g., DMSO stock solutions stored at −20°C; LC-MS to detect hydrolysis) .
- Metabolite screening : Incubate with liver microsomes to identify active/inactive metabolites that may influence results .
Q. What computational strategies predict target binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use PyMOL or AutoDock with X-ray structures of homologous targets (e.g., kinase domains) to identify key interactions (e.g., hydrogen bonds with pyrimidin-4-one) .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding pose retention .
- QSAR modeling : Train models using substituent electronic parameters (Hammett σ) and steric descriptors (Taft Eₛ) to prioritize derivatives .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation : Screen with HCl, tartaric acid, or sodium bicarbonate to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) at the acetamide moiety .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase circulation time .
Q. How can structural modifications enhance selectivity toward a specific biological target?
- SAR-driven substitutions : Systematically replace cyclopropyl with bulkier groups (e.g., tert-butyl) to probe hydrophobic pockets .
- Isosteric replacements : Swap the phenyl ring with pyridyl or thiophene to modulate electronic properties .
- Fragment-based screening : Identify auxiliary binding motifs using X-ray crystallography of lead-target complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
